molecular formula C31H64 B14465068 15-Methyltriacontane CAS No. 73189-41-0

15-Methyltriacontane

Cat. No.: B14465068
CAS No.: 73189-41-0
M. Wt: 436.8 g/mol
InChI Key: XFBQTKNSZUZQFV-UHFFFAOYSA-N
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Description

15-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 15th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltriacontane typically involves the alkylation of triacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where triacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 15-Methyltriacontane, like other alkanes, primarily undergoes reactions such as:

    Oxidation: In the presence of strong oxidizing agents, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: Although already fully saturated, it can be involved in hydrogenation reactions under specific conditions.

    Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or high temperatures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Reduction: No significant products as the compound is already saturated.

    Substitution: Formation of chlorinated or brominated derivatives of this compound.

Scientific Research Applications

15-Methyltriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Methyltriacontane in biological systems is primarily related to its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 15-Methyltriacontane is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical properties and reactivity compared to its straight-chain and differently substituted counterparts.

Properties

CAS No.

73189-41-0

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

15-methyltriacontane

InChI

InChI=1S/C31H64/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-31(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31H,4-30H2,1-3H3

InChI Key

XFBQTKNSZUZQFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC

Origin of Product

United States

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